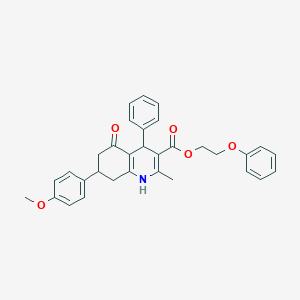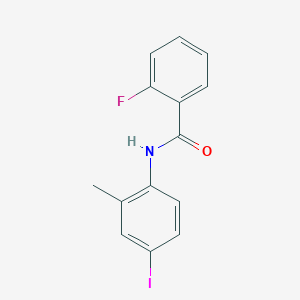
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride, also known as MPQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQ is a member of the quinazoline family of compounds, which have been shown to have various biological activities, including antitumor, anti-inflammatory, and antioxidant effects. In
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is not fully understood, but it is thought to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride may induce DNA damage and trigger cell death in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant effects. In vitro and in vivo studies have demonstrated that N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride in lab experiments is its specificity for damaged DNA, which makes it a useful tool for studying DNA repair mechanisms. Additionally, N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride is its potential toxicity, particularly at high concentrations. Careful dose optimization is required to avoid unwanted side effects.
Orientations Futures
There are several future directions for research on N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride. One area of interest is the development of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride-based fluorescent probes for detecting DNA damage in vivo. Another potential application is the use of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride as a chemotherapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride and its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride involves the reaction of 2-phenyl-4-quinazolinamine with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization from a suitable solvent. The yield of N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting DNA damage. N-(3-methoxypropyl)-2-phenyl-4-quinazolinamine hydrochloride has been shown to selectively bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA repair mechanisms.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-phenylquinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-22-13-7-12-19-18-15-10-5-6-11-16(15)20-17(21-18)14-8-3-2-4-9-14;/h2-6,8-11H,7,12-13H2,1H3,(H,19,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBBPPLAJFNFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5132622.png)
![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5132631.png)
![4-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5132644.png)

![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5132652.png)
![4-{[4-(dimethylamino)phenyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5132661.png)
![N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5132678.png)


![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)